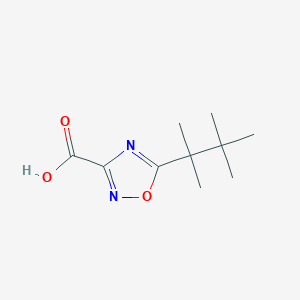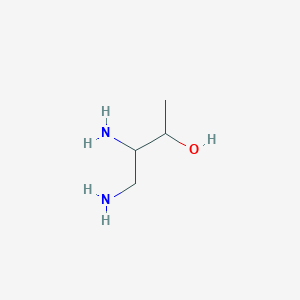
3,4-Diaminobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diaminobutan-2-ol: is an organic compound with the molecular formula C4H12N2O It is a derivative of butanol, featuring two amino groups and one hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Diaminobutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,4-dinitrobutan-2-ol. This process is carried out in large reactors equipped with palladium or platinum catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3,4-Diaminobutan-2-ol can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form 3,4-diaminobutane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3,4-Dioxobutan-2-ol
Reduction: 3,4-Diaminobutane
Substitution: N-substituted derivatives of this compound
科学的研究の応用
Chemistry: 3,4-Diaminobutan-2-ol is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of heterocyclic compounds and polymers.
Biology: In biological research, this compound is utilized as a reagent for the modification of biomolecules. It can be used to introduce amino groups into peptides and proteins, facilitating the study of protein-protein interactions.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of adhesives, coatings, and resins.
作用機序
The mechanism of action of 3,4-Diaminobutan-2-ol involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. These properties make this compound a valuable tool in biochemical and pharmacological studies.
類似化合物との比較
1,4-Diaminobutane:
1,3-Diaminopropane: A shorter chain diamine with two amino groups but no hydroxyl group.
2,3-Diaminobutan-1-ol: A structural isomer with the amino and hydroxyl groups in different positions.
Uniqueness: 3,4-Diaminobutan-2-ol is unique due to the presence of both amino and hydroxyl groups on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The hydroxyl group also enhances its solubility in water, making it more versatile for various applications.
特性
分子式 |
C4H12N2O |
|---|---|
分子量 |
104.15 g/mol |
IUPAC名 |
3,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3 |
InChIキー |
HHZAHYUACNWGAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(CN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


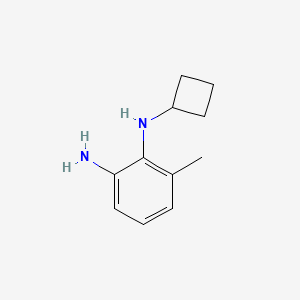
![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)
![N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13308814.png)

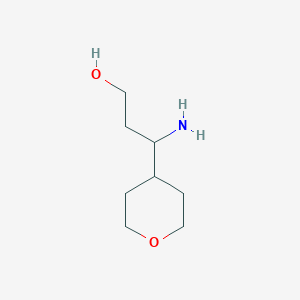

![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
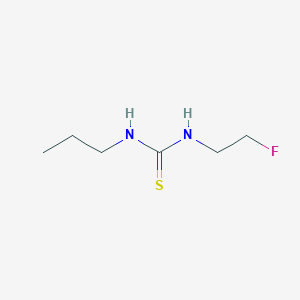

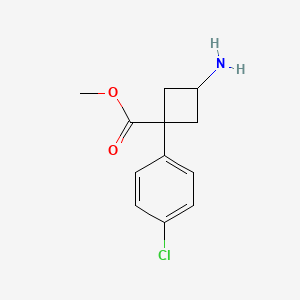
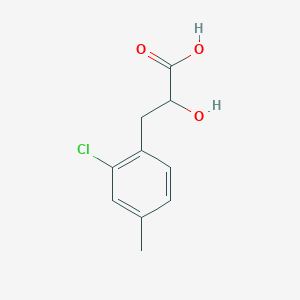
![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
